10-Fold Superior Potency to BIRT 377 in Direct Head-to-Head LFA-1/ICAM-1 Adhesion Assay
In a direct head-to-head comparison using an EPIC kinetic assay measuring anti-IgM stimulated LFA-1/ICAM-1 association in RL cells, BMS-587101 demonstrated an IC50 of 19 nM, representing an approximately 10.8-fold increase in potency compared to the early-generation LFA-1 antagonist BIRT 377, which exhibited an IC50 of 205 nM in the same assay [1]. Both compounds were tested under identical conditions with triplicate measurements.
| Evidence Dimension | Inhibition of LFA-1/ICAM-1 mediated cell adhesion |
|---|---|
| Target Compound Data | IC50 = 19 nM |
| Comparator Or Baseline | BIRT 377: IC50 = 205 nM |
| Quantified Difference | 10.8-fold greater potency |
| Conditions | EPIC kinetic assay; RL cells stimulated with anti-IgM at EC80; ICAM-1 coated plates; triplicate measurements |
Why This Matters
Direct experimental confirmation of superior potency over a well-characterized comparator enables confident selection for studies where BIRT 377 would require higher concentrations and may introduce off-target effects.
- [1] Doddareddy R, Rawling T, et al. EPIC kinetic analysis of LFA-1/ICAM-1 inhibition. SLAS Discov. 2015; Figure 3. View Source
